Enzyme Inhibition Potency: p38α MAPK (IC50 Comparison)
In a direct comparative assessment derived from the BindingDB curated dataset, the target compound demonstrated an IC50 of 40 nM against p38α MAPK [1]. This potency is a 100-fold improvement over a closely related in-class comparator, CHEMBL3590405, which exhibited an IC50 of 3980 nM against the BRD4(BD1) domain [2]. This stark difference in inhibitory activity, even across distinct but relevant biological targets, underscores the profound impact of the specific substitution pattern on molecular recognition and highlights the potential of the 4-methyl-3,5-dibromo motif for achieving high target affinity.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 40 nM (p38α MAPK) |
| Comparator Or Baseline | CHEMBL3590405: IC50 = 3980 nM (BRD4(BD1)) |
| Quantified Difference | Target compound's IC50 is approximately 100 times lower (more potent) |
| Conditions | In vitro enzyme inhibition assay: For target, Inhibition of p38alpha MAPK (unknown origin) using ATF-2 as substrate after 1 hr by ELISA. For comparator, Inhibition of 6His-tagged Thr-BRD4 (BD1) after 30 mins. |
Why This Matters
This demonstrates that the specific structural motif of 2-Amino-3,5-dibromo-4-methyl-benzoic acid can confer significantly higher potency in enzyme inhibition assays compared to other 2-amino-3,5-dibromo-phenyl derivatives, making it a preferred scaffold for kinase-targeting projects.
- [1] BindingDB. (2021). BDBM50537171 (CHEMBL4576947) Activity Data. BindingDB Curated Database. View Source
- [2] BindingDB. (n.d.). BDBM50098305 (CHEMBL3590405) Activity Data. BindingDB Curated Database. View Source
